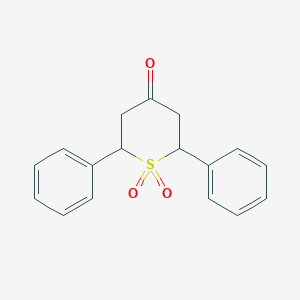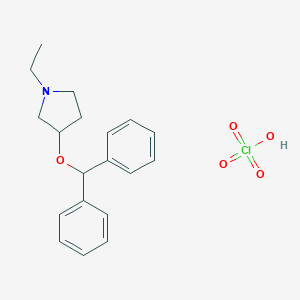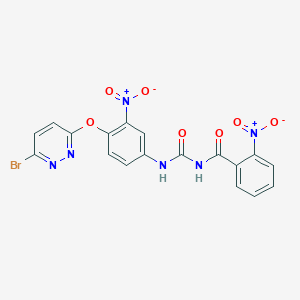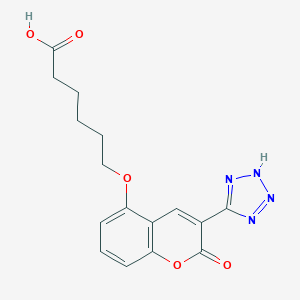
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is a chemical compound that is widely used in scientific research. It is a derivative of hexanoic acid, which is a fatty acid found in many natural sources. This compound has several applications in the field of biochemistry and pharmacology, and its potential for use in medical research is currently being explored.
Wirkmechanismus
The mechanism of action of hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is not fully understood. However, it is believed to work by modulating certain signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- has several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- in lab experiments is its ability to modulate signaling pathways in the body. This makes it a useful tool for studying the effects of these pathways on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-. One area of interest is its potential use in the treatment of neurological disorders. Another area of interest is its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential uses in medical research.
In conclusion, hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is a chemical compound with several applications in scientific research. It has been shown to have neuroprotective and anti-cancer properties, and its potential for use in medical research is currently being explored. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential uses in medical research.
Synthesemethoden
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- can be synthesized using a variety of methods. One common method is through the reaction of hexanoic acid with 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound along with hydrochloric acid as a byproduct.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- has several applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
103876-54-6 |
|---|---|
Produktname |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- |
Molekularformel |
C16H16N4O5 |
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-5-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)7-2-1-3-8-24-12-5-4-6-13-10(12)9-11(16(23)25-13)15-17-19-20-18-15/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20) |
InChI-Schlüssel |
BBVFZIRSDSZYND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCCCCCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCCCCCC(=O)O |
Andere CAS-Nummern |
103876-54-6 |
Synonyme |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy )- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



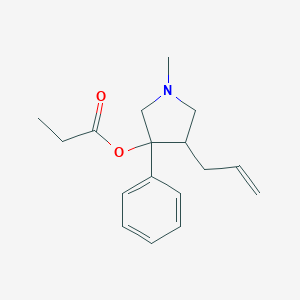

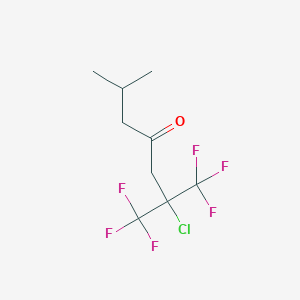
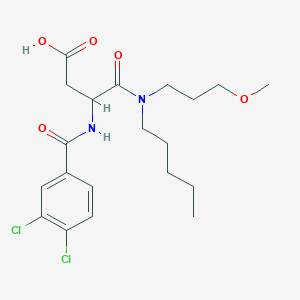
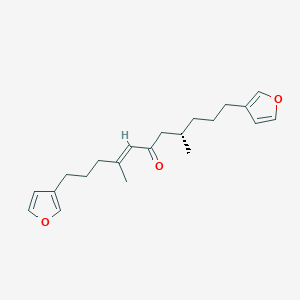
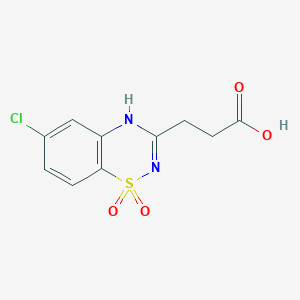

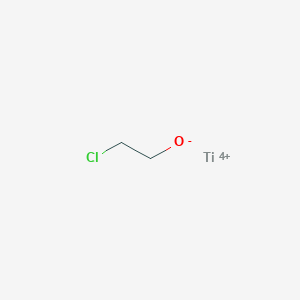
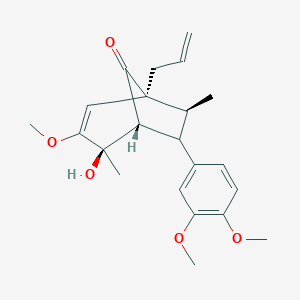
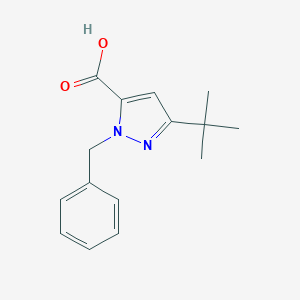
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
